molecular formula C24H29N3O7 B12748941 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate CAS No. 129322-99-2

2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate

Cat. No.: B12748941
CAS No.: 129322-99-2
M. Wt: 471.5 g/mol
InChI Key: DUYWZBVSFLFIDX-UHFFFAOYSA-N
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Description

2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to an indole moiety, with additional functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.

    Attachment of the Benzamide Group: The benzamide core is introduced through amide bond formation, often using coupling reagents like EDCI or DCC.

    Introduction of the Hydroxypropoxy Group: This step involves the reaction of the intermediate with a suitable epoxide or halohydrin under basic conditions.

    Addition of the Dimethylethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the amide or indole moieties.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMP, or KMnO4 under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-3-yl)benzamide
  • **2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-5-yl)benzamide

Uniqueness

The unique structural features of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate, such as the specific positioning of functional groups, contribute to its distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

129322-99-2

Molecular Formula

C24H29N3O7

Molecular Weight

471.5 g/mol

IUPAC Name

2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid

InChI

InChI=1S/C22H27N3O3.C2H2O4/c1-22(2,3)24-13-15(26)14-28-20-10-5-4-7-17(20)21(27)25-19-9-6-8-18-16(19)11-12-23-18;3-1(4)2(5)6/h4-12,15,23-24,26H,13-14H2,1-3H3,(H,25,27);(H,3,4)(H,5,6)

InChI Key

DUYWZBVSFLFIDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3)O.C(=O)(C(=O)O)O

Origin of Product

United States

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